An In-depth Technical Guide to (S)-Methyl Morpholine-2-carboxylate
An In-depth Technical Guide to (S)-Methyl Morpholine-2-carboxylate
This technical guide provides a comprehensive overview of (S)-Methyl morpholine-2-carboxylate, a valuable chiral building block for researchers, scientists, and drug development professionals. This document delves into its chemical identity, synthesis, analytical characterization, and applications, with a focus on providing practical, field-proven insights.
Introduction to a Versatile Chiral Scaffold
(S)-Methyl morpholine-2-carboxylate is a heterocyclic organic compound featuring a morpholine ring chiral at the C-2 position. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles[1][2]. The specific stereochemistry and the presence of a reactive ester functional group make the (S)-enantiomer a crucial intermediate in the asymmetric synthesis of various biologically active molecules, including pharmaceuticals[3][4][5].
Chemical Identity and Physicochemical Properties
Proper identification and understanding of the physicochemical properties of (S)-Methyl morpholine-2-carboxylate are paramount for its effective use in research and development. It is most commonly available as its hydrochloride salt to improve stability and handling.
| Property | Value | Source |
| Chemical Name | (S)-Methyl morpholine-2-carboxylate hydrochloride | N/A |
| CAS Number | 1417789-45-7 | N/A |
| Molecular Formula | C₆H₁₂ClNO₃ | N/A |
| Molecular Weight | 181.62 g/mol | N/A |
| Racemic CAS Number | 135782-19-3 | [6] |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure (S)-Methyl morpholine-2-carboxylate is a key challenge. While several general methods for the synthesis of chiral morpholines exist[7][8][9], this guide will focus on a practical, multi-step approach adapted from the synthesis of analogous chiral morpholine derivatives, such as the intermediate used in the synthesis of the antidepressant (S,S)-Reboxetine[3][10].
The overall synthetic strategy involves the construction of the chiral morpholine ring from a readily available chiral starting material, followed by functional group manipulation to introduce the methyl ester.
Caption: Proposed synthetic workflow for (S)-Methyl morpholine-2-carboxylate HCl.
Part 1: Synthesis of N-Protected (S)-2-hydroxymethylmorpholine
This initial phase focuses on constructing the chiral morpholine ring. The choice of the nitrogen protecting group (e.g., Boc, Cbz, or Benzyl) is critical as it influences reaction conditions and the final deprotection strategy. A benzyl group is often chosen for its stability and ease of removal via hydrogenolysis.
Step-by-Step Protocol:
-
N-Alkylation: To a solution of (S)-3-amino-1,2-propanediol in a suitable solvent such as methanol, add potassium carbonate and benzyl bromide. The reaction is typically stirred at room temperature overnight.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Cyclization: The crude N-benzylated intermediate is then subjected to a cyclization reaction to form the morpholine ring. A common method involves reaction with a dielectrophile, such as bis(2-chloroethyl) ether, in the presence of a base like sodium hydride in a polar aprotic solvent such as DMF.
-
Purification: The resulting N-benzyl-(S)-2-hydroxymethylmorpholine is purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
The use of a chiral starting material, (S)-3-amino-1,2-propanediol, ensures the stereochemistry of the final product.
-
The benzyl protecting group is robust enough to withstand the subsequent reaction conditions and can be cleanly removed in the final step.
-
The choice of a strong, non-nucleophilic base like sodium hydride is crucial for the intramolecular cyclization to proceed efficiently without competing side reactions.
Part 2: Oxidation to N-Protected (S)-morpholine-2-carboxylic acid
The primary alcohol of the hydroxymethylmorpholine intermediate is selectively oxidized to a carboxylic acid.
Step-by-Step Protocol:
-
Oxidation Reaction: A solution of N-benzyl-(S)-2-hydroxymethylmorpholine in a suitable solvent system (e.g., a mixture of acetonitrile, water, and ethyl acetate) is treated with a catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O) and a stoichiometric amount of an oxidizing agent like sodium periodate. The reaction is typically stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude carboxylic acid, which can be purified by crystallization or chromatography.
Causality of Experimental Choices:
-
The ruthenium-catalyzed oxidation is a mild and efficient method for the conversion of primary alcohols to carboxylic acids and is generally compatible with a variety of functional groups.
-
Sodium periodate serves as the terminal oxidant, regenerating the active ruthenium species in the catalytic cycle.
Part 3: Esterification and Deprotection
The final steps involve the formation of the methyl ester and the removal of the nitrogen protecting group.
Step-by-Step Protocol:
-
Esterification: The N-benzyl-(S)-morpholine-2-carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added. The mixture is heated to reflux for several hours.
-
Work-up: The reaction is cooled, and the excess methanol is removed. The residue is neutralized with a weak base and the product is extracted.
-
Deprotection and Salt Formation: The N-benzyl group is removed by catalytic hydrogenation. The N-benzylated ester is dissolved in methanol, and a palladium on carbon catalyst is added. The mixture is stirred under a hydrogen atmosphere.
-
Final Step: After the reaction is complete, the catalyst is filtered off, and the filtrate is treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt. The solid product is collected by filtration and dried.
Causality of Experimental Choices:
-
Fischer esterification is a straightforward and cost-effective method for the synthesis of methyl esters from carboxylic acids.
-
Catalytic hydrogenation is a clean and efficient method for the removal of benzyl protecting groups, with the only byproduct being toluene, which is easily removed.
-
Formation of the hydrochloride salt enhances the stability and crystallinity of the final product, facilitating its purification and handling.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (S)-Methyl morpholine-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules[1][11][12][13][14].
Sample Preparation Protocol:
-
Solvent Selection: Dissolve approximately 5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).
-
Internal Standard: Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) for D₂O or tetramethylsilane (TMS) for CD₃OD, for accurate chemical shift referencing.
-
Sample Filtration: Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
Expected ¹H NMR Spectral Features (in D₂O):
-
Morpholine Ring Protons: A complex series of multiplets between approximately δ 3.0 and 4.2 ppm. The protons on the carbons adjacent to the oxygen (C-6) will be deshielded and appear at a lower field compared to the protons on the carbons adjacent to the nitrogen (C-3 and C-5)[1]. The proton at the chiral center (C-2) will likely appear as a distinct multiplet in this region.
-
Methyl Ester Protons: A sharp singlet at approximately δ 3.8 ppm.
-
N-H Proton: In D₂O, the acidic N-H proton will exchange with deuterium and will likely not be observed.
Expected ¹³C NMR Spectral Features (in D₂O):
-
Carbonyl Carbon: A signal in the range of δ 170-175 ppm.
-
Morpholine Ring Carbons: Signals for the four distinct methylene carbons of the morpholine ring. The carbons adjacent to the oxygen (C-2 and C-6) will be downfield (δ ~65-75 ppm) compared to the carbons adjacent to the nitrogen (C-3 and C-5, δ ~40-50 ppm)[1].
-
Methyl Ester Carbon: A signal at approximately δ 53 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule[15][16][17].
Expected IR Spectral Features (KBr Pellet):
-
N-H Stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine hydrochloride.
-
C-H Stretches: Absorptions in the region of 2850-3000 cm⁻¹ due to the C-H bonds of the morpholine ring and the methyl group.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of an ester carbonyl group[15][16].
-
C-O Stretch: A strong absorption in the region of 1050-1250 cm⁻¹ corresponding to the C-O-C ether linkage of the morpholine ring and the C-O bond of the ester.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum (Electrospray Ionization, ESI+):
-
Molecular Ion Peak [M+H]⁺: A prominent peak corresponding to the protonated free base of the molecule (m/z = 146.08).
-
Fragmentation Pattern: Characteristic fragmentation of the morpholine ring and loss of the methoxycarbonyl group.
Applications in Drug Discovery and Development
(S)-Methyl morpholine-2-carboxylate is a key building block in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the ability to introduce a defined stereocenter and a versatile functional handle for further chemical modifications.
One notable application is in the synthesis of norepinephrine reuptake inhibitors (NRIs), such as analogs of Reboxetine[3][5]. The morpholine moiety is crucial for the biological activity of these compounds, and the specific stereochemistry at the C-2 position is often critical for target engagement and selectivity.
Caption: Key chemical transformations of (S)-Methyl morpholine-2-carboxylate in drug discovery.
Conclusion
(S)-Methyl morpholine-2-carboxylate is a valuable and versatile chiral building block with significant applications in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic approach based on established methodologies, and a guide to its analytical characterization. The provided protocols and insights are intended to empower researchers to confidently synthesize and utilize this important chiral intermediate in their research and development endeavors.
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